molecular formula C12H9FN2 B13140129 2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile

2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile

Cat. No.: B13140129
M. Wt: 200.21 g/mol
InChI Key: OJAMEEMAGKKXQN-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile is an organic compound with the molecular formula C12H9FN2. It is a derivative of benzylidenemalononitrile, characterized by the presence of a fluorine atom and two methyl groups on the benzene ring.

Preparation Methods

The synthesis of 2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-fluoro-2,6-dimethylbenzaldehyde and malononitrile in the presence of a base catalyst. The reaction conditions often include the use of solvents such as ethyl acetate and a catalyst like Ti-Al-Mg hydrotalcite. The reaction is conducted at a temperature of around 60°C, resulting in high selectivity and yield of the desired product .

Chemical Reactions Analysis

2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The fluorine atom and nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H9FN2

Molecular Weight

200.21 g/mol

IUPAC Name

2-[(4-fluoro-2,6-dimethylphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C12H9FN2/c1-8-3-11(13)4-9(2)12(8)5-10(6-14)7-15/h3-5H,1-2H3

InChI Key

OJAMEEMAGKKXQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C=C(C#N)C#N)C)F

Origin of Product

United States

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